4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline 4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19781979
InChI: InChI=1S/C19H18Cl2FN3O/c1-8-3-10-9-5-14(22)12(20)6-16(9)25-18(10)19(24-8)11-4-13(21)17(26-2)7-15(11)23/h4-8,19,24-25H,3,23H2,1-2H3
SMILES:
Molecular Formula: C19H18Cl2FN3O
Molecular Weight: 394.3 g/mol

4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline

CAS No.:

Cat. No.: VC19781979

Molecular Formula: C19H18Cl2FN3O

Molecular Weight: 394.3 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline -

Specification

Molecular Formula C19H18Cl2FN3O
Molecular Weight 394.3 g/mol
IUPAC Name 4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline
Standard InChI InChI=1S/C19H18Cl2FN3O/c1-8-3-10-9-5-14(22)12(20)6-16(9)25-18(10)19(24-8)11-4-13(21)17(26-2)7-15(11)23/h4-8,19,24-25H,3,23H2,1-2H3
Standard InChI Key YSJVBYYUXMVASZ-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(C(N1)C3=CC(=C(C=C3N)OC)Cl)NC4=CC(=C(C=C24)F)Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The molecule features a tetrahydro-β-carboline system fused with an indole ring, forming a pyrido[3,4-b]indole scaffold. Key structural elements include:

  • Halogenation: Chloro groups at positions 4 and 7, and a fluoro substituent at position 6 enhance electrophilicity and membrane permeability .

  • Methoxy Group: The 5-methoxy-aniline moiety contributes to π-π stacking interactions and solubility modulation.

  • Stereochemistry: The (3S)-methyl configuration introduces chirality, potentially influencing receptor binding specificity.

The molecular formula is C₁₉H₁₈Cl₂FN₃O, with a molecular weight of 394.3 g/mol. Density functional theory (DFT) calculations predict a planar indole ring system with slight puckering in the tetrahydro-pyrido segment, optimizing hydrophobic interactions .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data reveal distinct proton environments:

  • Aromatic Protons: Multiplets between δ 7.2–7.8 ppm correspond to the indole and aniline rings .

  • Aliphatic Protons: Methyl groups resonate at δ 1.2–1.5 ppm, while methoxy protons appear as a singlet near δ 3.8 ppm .
    Mass spectrometry (MS) confirms the molecular ion peak at m/z 394.3, with fragmentation patterns indicative of sequential loss of Cl and F atoms .

Synthetic Methodologies

Palladium-Catalyzed Cascade Cyclization

A pivotal synthesis route involves palladium-catalyzed cyclization of 2-(hydroxyalkenynyl)sulfonanilides (Figure 1) . Key steps include:

  • Alkenol Activation: DEAD-mediated coupling of (E)-5-hydroxypent-2-en-1-ol with 4-methylbenzenesulfonamide yields intermediate alkenyl sulfonamides .

  • Intramolecular Redox-Relay Heck Arylation: Pd(PPh₃)₄ catalyzes alkyne insertion and cyclization, forming the tetrahydro-β-carboline core .

  • Functionalization: Post-cyclization halogenation and methoxylation introduce substituents via electrophilic aromatic substitution .

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) at 0–25°C

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Yield: 60–71% after column chromatography

Challenges and Optimization

  • Regioselectivity: Competing pathways during cyclization necessitate precise temperature control (−10°C to 25°C) .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >90% .

Biological Activity and Mechanistic Insights

Pharmacokinetic Profiling

  • LogP: Calculated at 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Metabolic Stability: Microsomal assays show t₁/₂ > 120 min, with primary oxidation at the methoxy group .

Comparative Analysis with Structural Analogs

CompoundCore StructureKey DifferencesBioactivity (IC₅₀)
7-Chloro-6-fluoro-indoleIndoleLacks methoxy and anilineAntiviral: 8.2 μM
5-Methoxy-indoleIndoleNo halogen substituentsAnticancer: 12.4 μM
6-FluoropurinePurineHeterocyclic varianceAntimetabolite: 0.9 μM

This compound’s dual halogenation and methoxy-aniline group confer superior target affinity compared to analogs .

Future Directions and Applications

Drug Development

  • Optimization: Structure-activity relationship (SAR) studies to reduce off-target effects via C-3 methyl group modification.

  • Combination Therapy: Synergy with antimetabolites (e.g., 5-fluorouracil) in colorectal cancer models .

Diagnostic Tools

Radiolabeling with ¹⁸F for positron emission tomography (PET) imaging of tumor apoptosis .

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